7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
CAS No.:
Cat. No.: VC15944938
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -](/images/structure/VC15944938.png)
Specification
Molecular Formula | C14H20N2O |
---|---|
Molecular Weight | 232.32 g/mol |
IUPAC Name | 7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
Standard InChI | InChI=1S/C14H20N2O/c1-11-2-3-13-12(10-11)16-9-6-14(17-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3 |
Standard InChI Key | PBYSHEFURXEAGB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)OC3(CCNCC3)CCN2 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
7-Methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] is defined by a spiro junction connecting a benzo[b]oxazepine ring system to a piperidine ring. The benzo[b]oxazepine component consists of a seven-membered heterocycle incorporating one oxygen and one nitrogen atom, fused to a benzene ring. The piperidine moiety, a six-membered amine ring, intersects the oxazepine system at the spiro carbon (C2), creating a three-dimensional scaffold that enhances conformational rigidity. The 7-methyl substituent on the benzene ring introduces steric and electronic modifications, potentially altering solubility and target affinity compared to non-methylated analogs.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 244.33 g/mol |
IUPAC Name | 7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
Topological Polar Surface Area (TPSA) | 23.5 Ų |
LogP (Octanol-Water Partition) | 2.8 |
The methyl group at position 7 enhances lipophilicity (LogP = 2.8), favoring membrane permeability and oral bioavailability. Computational models suggest that the spiro arrangement restricts rotational freedom, potentially reducing entropic penalties during protein-ligand interactions.
Synthetic Methodologies
Classical Approaches to Spirocyclic Oxazepines
Synthesis of benzo[b]oxazepine derivatives typically begins with functionalized 2-aminophenols. As demonstrated by Cheng et al., reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C facilitates intramolecular cyclization via alkynylketimine intermediates, yielding the oxazepine core . For spirocyclic variants like the 7-methyl derivative, post-cyclization steps involve introducing the piperidine ring through nucleophilic substitution or reductive amination. For example, treating 7-methyl-benzo[b][1,oxazepine with N-benzylpiperidone under acidic conditions could generate the spiro junction, followed by hydrogenolysis to remove protecting groups .
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates spirocycle formation. Jadidi et al. reported a 60% yield improvement in synthesizing pyrrolo[2,1-c][1,benzodiazepines using microwave-assisted conditions (150°C, 15 min) compared to conventional heating (36 h) . Applying similar protocols to 7-methyl derivatives could reduce reaction times from days to hours while minimizing side products like imine tautomers .
Table 2: Comparative Synthesis Conditions
Method | Temperature | Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional Heating | 100°C | 24–48 h | 45–55 | Low equipment requirements |
Microwave Irradiation | 150°C | 15–30 min | 70–80 | Rapid kinetics, higher purity |
Biological Activity and Mechanism
Hypothesized Pharmacological Effects
While direct data on 7-methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] are unavailable, structurally related compounds exhibit diverse bioactivities:
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Anticancer Potential: Analogous spirooxazepines inhibit tubulin polymerization, disrupting mitosis in breast cancer cell lines (IC = 1.2–3.8 μM).
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Antibacterial Activity: Fluorinated derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus by targeting penicillin-binding proteins.
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Neurological Applications: Piperidine-containing spirocycles modulate σ-1 receptors (K = 12 nM), suggesting utility in neuropathic pain management.
The methyl group’s electron-donating effects may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity over non-substituted analogs.
Comparative Analysis with Related Compounds
Substituent-Driven Property Modulation
The 7-methyl derivative occupies a middle ground between bulkier (e.g., 1'-benzyl) and smaller (e.g., 7-fluoro) analogs in terms of steric effects and solubility:
Table 3: Substituent Impact on Drug-Likeness
Compound | Molecular Weight | LogP | TPSA (Ų) | Bioavailability Score |
---|---|---|---|---|
7-Methyl- (Target) | 244.33 | 2.8 | 23.5 | 0.55 |
1'-Benzyl-7-methyl- | 322.40 | 3.9 | 23.5 | 0.45 |
7-Fluoro- | 218.30 | 2.1 | 23.5 | 0.65 |
The methyl group balances lipophilicity and molecular weight, avoiding the excessive hydrophobicity of benzyl derivatives while maintaining better membrane penetration than fluoro-substituted analogs.
Applications in Drug Discovery
Lead Optimization Strategies
The spiro architecture of 7-methyl-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine] offers three advantages in lead optimization:
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Conformational Restriction: Reduces off-target binding by pre-organizing the molecule into bioactive conformations.
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Metabolic Stability: Piperidine’s saturated ring resists oxidative degradation, extending plasma half-life compared to aromatic amines .
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Diversity-Oriented Synthesis: Position 7 allows for late-stage functionalization via cross-coupling or alkylation, enabling rapid SAR exploration .
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